BenchChemオンラインストアへようこそ!

Riociguat

Pulmonary Hypertension sGC Stimulation Hypoxic Pulmonary Vasoconstriction

Riociguat (BAY 63-2521) is a first-in-class oral soluble guanylate cyclase (sGC) stimulator that acts via a dual mode of action: direct, nitric oxide (NO)-independent sGC activation and simultaneous sensitization of sGC to low levels of endogenous NO. It is clinically approved for pulmonary arterial hypertension (PAH) and chronic thromboembolic pulmonary hypertension (CTEPH), and is chemically designated as methyl (4,6-diamino-2-(1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)pyrimidin-5-yl)(methyl)carbamate with a molecular weight of 422.42 g/mol.

Molecular Formula C20H19FN8O2
Molecular Weight 422.4 g/mol
CAS No. 625115-55-1
Cat. No. B1680643
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRiociguat
CAS625115-55-1
SynonymsBAY 63-2521;  BAY63-2521;  BAY632521;  Riociguat;  Brand name: Adempas.
Molecular FormulaC20H19FN8O2
Molecular Weight422.4 g/mol
Structural Identifiers
SMILESCN(C1=C(N=C(N=C1N)C2=NN(C3=C2C=CC=N3)CC4=CC=CC=C4F)N)C(=O)OC
InChIInChI=1S/C20H19FN8O2/c1-28(20(30)31-2)15-16(22)25-18(26-17(15)23)14-12-7-5-9-24-19(12)29(27-14)10-11-6-3-4-8-13(11)21/h3-9H,10H2,1-2H3,(H4,22,23,25,26)
InChIKeyWXXSNCNJFUAIDG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceLight yellow solid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Riociguat (CAS 625115-55-1) Procurement Guide: Baseline Identity and Pharmacological Class


Riociguat (BAY 63-2521) is a first-in-class oral soluble guanylate cyclase (sGC) stimulator that acts via a dual mode of action: direct, nitric oxide (NO)-independent sGC activation and simultaneous sensitization of sGC to low levels of endogenous NO [1]. It is clinically approved for pulmonary arterial hypertension (PAH) and chronic thromboembolic pulmonary hypertension (CTEPH), and is chemically designated as methyl (4,6-diamino-2-(1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)pyrimidin-5-yl)(methyl)carbamate with a molecular weight of 422.42 g/mol [2].

Why PDE5 Inhibitors or Other sGC Stimulators Cannot Simply Substitute Riociguat


Despite targeting the same NO-sGC-cGMP signaling axis, riociguat cannot be considered interchangeable with phosphodiesterase-5 inhibitors (PDE5i) such as sildenafil or tadalafil, nor with other sGC stimulators like vericiguat. Riociguat's dual mechanism, which combines NO-independent sGC stimulation with NO sensitization, fundamentally decouples its efficacy from endogenous NO bioavailability—a critical limitation of PDE5i in advanced pulmonary hypertension where NO production is impaired [1]. Head-to-head pre-clinical data demonstrate hypoxia-potentiated vasodilation unique to riociguat that is absent with PDE5i [2], while the REPLACE phase IV randomized controlled trial provided direct clinical evidence that switching to riociguat from PDE5i yields substantial additional benefit in patients with insufficient prior response [3]. Compared to vericiguat, riociguat exhibits significantly higher intrinsic potency, meaning vericiguat requires approximately 3.6-fold greater plasma concentrations to achieve equivalent hemodynamic effects [4]. These quantitative pharmacological and clinical differences preclude simple in-class substitution.

Quantitative Differentiation of Riociguat Against Closest Analogs: An Evidence Guide for Procurement


Hypoxia-Potentiated Vasodilation: Riociguat Versus Sildenafil in Isolated Human Pulmonary Arteries

Riociguat exhibits a unique hypoxia-potentiated vasodilator profile that is absent with sildenafil. Under hypoxic conditions (95% N2, 5% CO2), riociguat was approximately 3.4-fold more potent in relaxing human pulmonary arteries compared to normoxic conditions (p=0.06), whereas sildenafil showed no such potentiation and failed to achieve 50% maximal relaxation even at the highest tested concentration of 10 µM [1]. In rat pulmonary arteries, riociguat was 3.1-fold more potent under hypoxia than under 21% or 95% oxygen (p<0.05), while sildenafil and tadalafil showed no oxygen-dependent changes in potency [1].

Pulmonary Hypertension sGC Stimulation Hypoxic Pulmonary Vasoconstriction

Clinical Improvement in PDE5i-Insufficient Responders: REPLACE Phase IV Randomized Controlled Trial

In the multicenter, open-label, randomized REPLACE trial (NCT02891850) involving 226 PAH patients at intermediate 1-year mortality risk who were on stable PDE5i therapy, switching to riociguat (up to 2.5 mg TID) resulted in a significantly higher rate of clinical improvement at week 24 compared to continued PDE5i (sildenafil ≥60 mg/day or tadalafil 20–40 mg/day). The primary endpoint (absence of clinical worsening plus improvement in ≥2 of: 6MWD, WHO functional class, NT-proBNP) was met by 41% (45/111) of riociguat patients versus 20% (23/113) of PDE5i patients (OR 2.78; 95% CI 1.53–5.06; p=0.0007) [1]. Clinical worsening events occurred in 1% (1/111) of the riociguat arm versus 9% (10/113) of the PDE5i arm (OR 0.10; p=0.0047), and serious adverse events were lower with riociguat (7% vs. 17%) [1].

Pulmonary Arterial Hypertension Clinical Trial Treatment Escalation

Intrinsic Pharmacodynamic Potency: Riociguat Versus Vericiguat and Nelociguat

Cross-compound PK/PD modeling using data from riociguat, vericiguat, and nelociguat demonstrated that riociguat possesses the highest intrinsic potency among these three clinically developed sGC stimulators. When comparing PK/PD slopes for heart rate (HR) and systemic vascular resistance (SVR), vericiguat exhibited a slope ratio of only 0.23–0.32 relative to riociguat, while nelociguat showed 0.33–0.47 [1]. This translates to vericiguat requiring approximately 3.6-fold higher unbound plasma concentrations than riociguat to elicit equivalent hemodynamic responses [1]. The minimal effective concentration (MEC) for threefold cGMP stimulation in recombinant sGC-overexpressing cells is 0.03 µM (30 nM) for riociguat [2], whereas vericiguat's EC50 in the sGC reporter cell line is substantially higher at 1005 ± 145 nM without NO donor [3].

Pharmacokinetic-Pharmacodynamic Modeling sGC Stimulator Translational Pharmacology

Differential Safety Profile: Riociguat Versus Sildenafil and Tadalafil in Pulmonary Hypertension

A combined meta-analysis of 13 randomized controlled trials (2,979 patients) and a disproportionality analysis of the WHO global pharmacovigilance database (VigiBase) revealed a distinctly different safety profile for riociguat relative to PDE5i. In the meta-analysis, gastrointestinal disorders were significantly more frequent with riociguat (p<0.01 for interaction) compared with sildenafil and tadalafil [1]. In the real-world disproportionality analysis, riociguat was associated with fewer reports of visual disorders, a class-typical adverse effect of PDE5i, but showed higher reporting of gastrointestinal, hemorrhagic, and musculoskeletal disorders [1]. Within hearing/vestibular disorders, riociguat was associated with more dizziness (vestibular) but less deafness (hearing loss) compared to PDE5i [1].

Pharmacovigilance Drug Safety Adverse Event Profiling

Precision Application Scenarios for Riociguat Based on Quantitative Differentiation Evidence


Hypoxic Pulmonary Vasoconstriction Research Models: Riociguat as the Preferred sGC Agonist

In preclinical models of hypoxic pulmonary vasoconstriction (HPV)—including isolated perfused lung systems and wire myography of pulmonary arteries—riociguat is the preferred sGC stimulator because its vasodilator potency increases approximately 3-fold under hypoxia, a property not shared by sildenafil or tadalafil [1]. This makes riociguat the compound of choice for studies investigating NO-independent vasodilation under low oxygen tension, ventilation-perfusion matching, and PH associated with chronic hypoxic lung disease. Riociguat also preferentially inhibited HPV in vivo at doses that caused negligible systemic vasodilation, offering a wider therapeutic window in hypoxia-focused experiments.

Clinical Trial Comparator Arm for PDE5i-Insufficient Pulmonary Arterial Hypertension

For clinical development programs evaluating novel PAH therapies, riociguat represents an evidence-supported active comparator in trials enrolling patients with inadequate response to PDE5i background therapy. The REPLACE trial demonstrated a 41% clinical improvement rate and a 2.78-fold odds ratio favoring riociguat over continued PDE5i (p=0.0007) [1], with clinical worsening occurring in only 1% of riociguat patients versus 9% on PDE5i. For study designs requiring a proven active control in the post-PDE5i setting, riociguat provides a quantitatively benchmarked efficacy profile upon which to power non-inferiority or superiority hypotheses.

Pharmacodynamic Benchmarking of Novel sGC Modulators Against the Class Prototype

In drug discovery programs developing next-generation sGC stimulators or activators, riociguat serves as the gold-standard reference compound due to its well-characterized PK/PD relationship and the highest intrinsic potency among clinically validated sGC stimulators. As demonstrated by cross-compound modeling, vericiguat and nelociguat exhibit only 0.23–0.47 of riociguat's PK/PD slope potency [1], and the in vitro MEC of 30 nM for cGMP stimulation provides a quantitative benchmark. Riociguat should be included as a positive control in all sGC activity assays, binding studies, and functional vascular preparations to enable direct potency ranking of new chemical entities.

Safety-Differentiated Selection for Patient Populations with Contraindications to PDE5 Inhibitors

In clinical or observational research settings where PDE5 inhibitor-associated visual adverse effects are a specific exclusion criterion—such as studies enrolling patients with pre-existing retinal pathology, a history of non-arteritic anterior ischemic optic neuropathy (NAION), or occupational requirements for unimpaired color discrimination—riociguat offers a mechanistically distinct safety profile. The WHO pharmacovigilance disproportionality analysis demonstrated fewer visual disorder reports with riociguat compared to sildenafil and tadalafil [1], enabling a safety-driven rationale for compound selection in these specialized patient subsets, while acknowledging the countervailing increase in gastrointestinal and hemorrhagic adverse event reporting.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Riociguat

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.